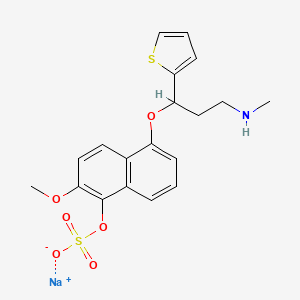
2-(1-Boc-4-piperidinyl)-2-oxoacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Boc-4-piperidinil)-2-oxoacetaldehído es un compuesto químico con una estructura compleja que incluye un anillo de piperidina y un grupo protector terc-butoxicarbonilo (Boc). Este compuesto se utiliza a menudo en síntesis orgánica e investigación farmacéutica debido a su reactividad única y sus propiedades estructurales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método común implica la reacción de 4-piperidona con dicarbonato de di-terc-butilo para formar la piperidona protegida con Boc, que luego se oxida para introducir el grupo oxoacetaldehído .
Métodos de producción industrial
Los métodos de producción industrial de este compuesto son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades mayores. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(1-Boc-4-piperidinil)-2-oxoacetaldehído experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico.
Reducción: El grupo oxo se puede reducir a un grupo hidroxilo.
Sustitución: El grupo Boc se puede eliminar en condiciones ácidas para producir la amina libre.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: El ácido trifluoroacético se utiliza comúnmente para eliminar el grupo protector Boc.
Principales productos formados
Oxidación: ácido 2-(1-Boc-4-piperidinil)-2-oxoacético.
Reducción: 2-(1-Boc-4-piperidinil)-2-hidroxiacetaldehído.
Sustitución: 2-(4-piperidinil)-2-oxoacetaldehído.
Aplicaciones Científicas De Investigación
2-(1-Boc-4-piperidinil)-2-oxoacetaldehído tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Se emplea en el estudio de los mecanismos enzimáticos y las interacciones proteína-ligando.
Medicina: Se investiga su posible uso en el desarrollo de fármacos, particularmente en el diseño de inhibidores enzimáticos.
Industria: Se utiliza en la producción de productos químicos finos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del 2-(1-Boc-4-piperidinil)-2-oxoacetaldehído implica su reactividad con nucleófilos y electrófilos. El grupo Boc proporciona protección estérica, permitiendo reacciones selectivas en la porción de oxoacetaldehído. El compuesto puede formar enlaces covalentes con moléculas diana, influyendo en su actividad y función.
Comparación Con Compuestos Similares
Compuestos similares
1-(1-Boc-4-piperidinil)-2-oxo-benzimidazolina: Estructura similar pero incluye un anillo de benzimidazol.
Ácido 2-(1-Boc-4-piperidinil)benzoico: Contiene una porción de ácido benzoico en lugar del grupo oxoacetaldehído.
1-(1-Boc-4-piperidinil)-4-iodopirazol: Presenta un anillo de iodopirazol.
Singularidad
2-(1-Boc-4-piperidinil)-2-oxoacetaldehído es único debido a su combinación de un anillo de piperidina protegido con Boc y un grupo oxoacetaldehído. Esta estructura proporciona un equilibrio de estabilidad y reactividad, lo que la hace valiosa en diversas aplicaciones sintéticas e investigativas.
Propiedades
Fórmula molecular |
C12H19NO4 |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
tert-butyl 4-oxaldehydoylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-4-9(5-7-13)10(15)8-14/h8-9H,4-7H2,1-3H3 |
Clave InChI |
KIZQJTNRBQCPIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12292337.png)
![Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12292345.png)

![[3,4-Diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12292368.png)

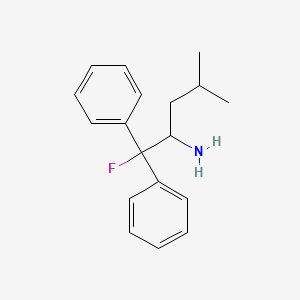

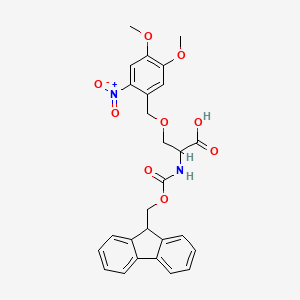
![2-Fluoro-6-azaspiro[3.5]nonane](/img/structure/B12292425.png)
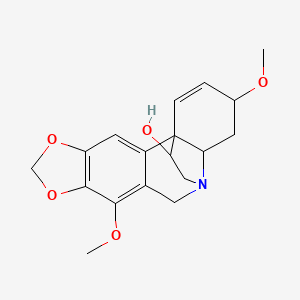
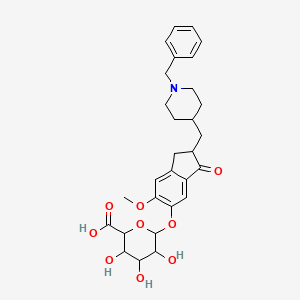
![1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-](/img/structure/B12292439.png)
